

# AN2718 minimum inhibitory concentration (MIC) protocol

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## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

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An Application Note on the Determination of **AN2718** Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of **AN2718** (Tavaborole), an oxaborole antifungal agent. The methodology is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[1][2][3][4]

## Introduction

**AN2718**, commercially known as Tavaborole, is an antifungal compound from the oxaborole class, approved for the topical treatment of onychomycosis.[1] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, ultimately leading to the cessation of fungal growth.[1][5] Determining the MIC of **AN2718** is a fundamental in vitro procedure to evaluate its antifungal potency and to monitor for the emergence of resistance.[1]

## Principle of the Assay

The broth microdilution method is the gold standard for antifungal susceptibility testing.[3] This assay involves exposing a standardized suspension of fungal conidia to a range of serially diluted concentrations of **AN2718** in a 96-well microtiter plate.[1] Following an appropriate

incubation period, the plates are assessed to identify the lowest concentration of the drug that prevents visible fungal growth. This concentration is defined as the MIC.[6][7][8]

## Quantitative Data Summary

The following table summarizes the reported MIC values for **AN2718** (Tavaborole) against common dermatophytes, the primary causative agents of onychomycosis. These values have been compiled from various in vitro studies.

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Trichophyton rubrum	100	4.0 - 8.0	8.0	8.0
Trichophyton mentagrophytes	100	4.0 - 8.0	4.0	8.0
Candida albicans	100	Not specified	Not specified	1.0
Candida glabrata	100	Not specified	Not specified	0.25

Data compiled from multiple sources.[2][9]

## Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M38-A2)

This protocol is a detailed guide for determining the MIC of **AN2718** against dermatophytes.

Materials:

- **AN2718** (Tavaborole) powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

- Fungal isolates (e.g., *Trichophyton rubrum*, *Trichophyton mentagrophytes*)
- Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.85%) containing 0.05% Tween 80
- Sterile, flat-bottom 96-well microtiter plates
- Spectrophotometer
- Incubator set to 35°C

**Procedure:**

- Preparation of **AN2718** Stock Solution:
  - Prepare a stock solution of **AN2718** in DMSO (e.g., 1600 µg/mL).[7]
- Preparation of Fungal Inoculum:
  - Culture the fungal isolates on PDA or SDA plates at 35°C for 7 days to promote sporulation.[6][7]
  - Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop or swab.[1][6]
  - Transfer the conidial suspension to a sterile tube and let the larger particles settle for 3-5 minutes.[1][6]
  - Collect the upper suspension and adjust its concentration using a spectrophotometer to a final transmittance of 68-82% at 530 nm. This corresponds to an inoculum density of approximately  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL.[6]
  - Dilute this adjusted suspension 1:50 in RPMI-1640 medium to achieve the final testing inoculum.[1][6]
- Preparation of Microtiter Plates:

- Perform serial twofold dilutions of the **AN2718** stock solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[5][6]
- Add 100 µL of each **AN2718** dilution to the respective wells.
- Include a positive control well (drug-free medium) and a negative control well (uninoculated medium).[6][7]

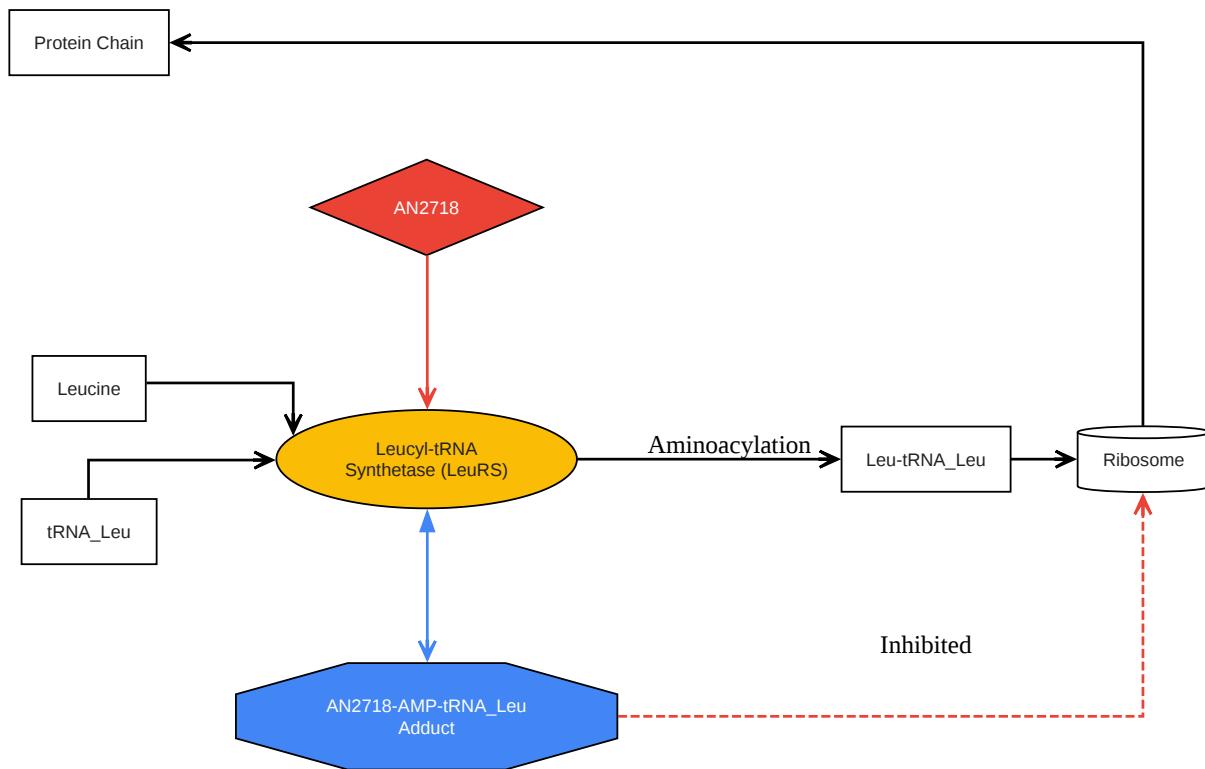
- Inoculation and Incubation:
  - Inoculate each well (except the negative control) with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.[1]
  - Seal the plates to prevent evaporation and incubate at 35°C for 4-7 days.[6][7]
- MIC Determination:
  - Following incubation, read the plates visually.[6][7]
  - The MIC is the lowest concentration of **AN2718** that causes 100% inhibition of visible growth compared to the positive control.[5][7] Some studies may use an endpoint of approximately 80% inhibition.[2]

#### Quality Control:

- Include a known quality control strain in each experiment to ensure the validity of the results. [6]
- The growth control well should show clear turbidity, and the sterility control well should remain clear.[1]

## Visualizations

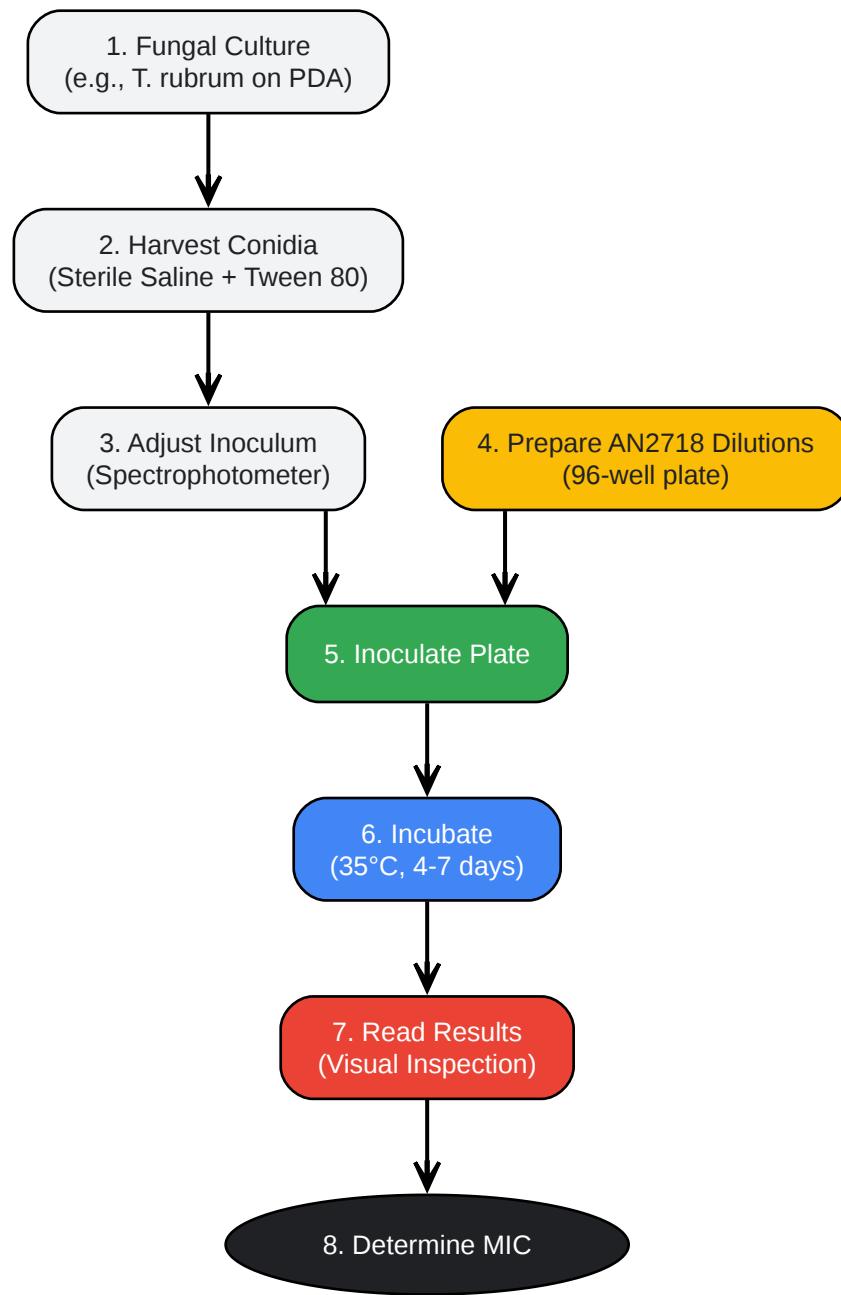
### Mechanism of Action of **AN2718**



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Caption: Mechanism of **AN2718** action via inhibition of leucyl-tRNA synthetase.

Experimental Workflow for MIC Determination



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Caption: Workflow for the determination of **AN2718** MIC.

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